methyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-methylglycinate
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Overview
Description
Methyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-methylglycinate is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a fluorophenyl group, a dioxopyrrolidinyl moiety, and a methylglycinate group, making it a versatile molecule for research and industrial applications.
Preparation Methods
The synthesis of methyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-methylglycinate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the dioxopyrrolidinyl moiety: This can be achieved through the reaction of a suitable amine with a diketone under acidic conditions.
Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorobenzene derivative reacts with the intermediate formed in the previous step.
Methylation of the glycine derivative: The final step involves the methylation of a glycine derivative using methyl iodide in the presence of a base such as cesium carbonate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Methyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-methylglycinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Hydrolysis: Acidic or basic hydrolysis can break down the ester bond, yielding the corresponding carboxylic acid and alcohol.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-methylglycinate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of methyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-methylglycinate involves the inhibition of specific enzymes and pathways. For instance, it has been shown to inhibit histone deacetylases, which play a critical role in the regulation of gene expression. This inhibition can lead to changes in chromatin structure and subsequent modulation of gene transcription.
Comparison with Similar Compounds
Methyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-methylglycinate can be compared with similar compounds such as:
1-Bis(4-fluorophenyl)methyl piperazine: Both compounds contain fluorophenyl groups, but the piperazine derivative has a different core structure, leading to distinct biological activities.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also features a fluorophenyl group but differs in its pyrazole core, which imparts unique properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and broad applicability in research and industry.
Properties
Molecular Formula |
C14H15FN2O4 |
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Molecular Weight |
294.28 g/mol |
IUPAC Name |
methyl 2-[[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-methylamino]acetate |
InChI |
InChI=1S/C14H15FN2O4/c1-16(8-13(19)21-2)11-7-12(18)17(14(11)20)10-5-3-9(15)4-6-10/h3-6,11H,7-8H2,1-2H3 |
InChI Key |
QQCCADSDGUEEBP-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)OC)C1CC(=O)N(C1=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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